molecular formula C19H21ClN4O3S B2875450 5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-46-6

5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2875450
CAS RN: 851809-46-6
M. Wt: 420.91
InChI Key: NZUGJLXMEVJLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a 1,4-dioxa-8-azaspiro[4.5]decane group, a methylthiazolotriazol group, and a hydroxyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,4-dioxa-8-azaspiro[4.5]decane, a component of the compound, can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral drugs.

Anti-Inflammatory and Analgesic Activities

Compounds with an indole nucleus have also demonstrated anti-inflammatory and analgesic activities . The structural complexity of “5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” could be indicative of similar pharmacological properties, making it a candidate for the development of new anti-inflammatory and pain-relief medications.

Antitubercular Activity

Derivatives derived from indole have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis . The compound could be explored for its potential use in treating tuberculosis, especially in the search for new treatments resistant to current medications.

Anticancer Activity

Indole derivatives have been found to possess anticancer activities, with some compounds being tested against various human tumor cell lines . The compound “5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” could be synthesized and screened for its potential to inhibit the growth of cancer cells, contributing to oncological research.

Antifungal and Antibacterial Properties

Research has shown that certain sulfonamide derivatives exhibit antifungal and antibacterial properties . Given the structural features of our compound, it could be hypothesized that it may also have applications in combating fungal and bacterial infections, which could be particularly useful in agricultural settings.

Herbicidal Applications

The presence of a thiadiazole moiety in some compounds has been associated with herbicidal properties . This suggests that “5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” could be explored for its potential use in developing new herbicides, contributing to agricultural research and pest management.

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are known to act as carbonic anhydrase inhibitors . This enzyme is crucial for various physiological processes, and inhibitors are used to treat a range of conditions, including glaucoma. The compound could be investigated for its potential as a carbonic anhydrase inhibitor.

Plant Growth Regulation

Indole is a key component in plant hormones such as indole-3-acetic acid, which is involved in the regulation of plant growth . The compound “5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” could be studied for its effects on plant growth and development, possibly leading to new agricultural applications.

properties

IUPAC Name

5-[(4-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-2-4-14(20)5-3-13)23-8-6-19(7-9-23)26-10-11-27-19/h2-5,15,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUGJLXMEVJLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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